Uridine 5'-monophosphate-13C9,15N2 (dilithium)
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Overview
Description
Uridine 5’-monophosphate-13C9,15N2 (dilithium) is a labeled nucleotide analogue of uridine 5’-monophosphate, where carbon and nitrogen atoms are isotopically labeled with 13C and 15N, respectively . This compound is used extensively in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of uridine 5’-monophosphate-13C9,15N2 (dilithium) involves the incorporation of 13C and 15N isotopes into the uridine 5’-monophosphate molecule. This can be achieved through a multi-step chemical synthesis process that includes the following steps:
Isotopic Labeling: The starting materials, which are isotopically labeled with 13C and 15N, are synthesized or purchased.
Nucleotide Synthesis: The labeled uridine is then phosphorylated to form uridine 5’-monophosphate.
Lithium Salt Formation: The final step involves the conversion of uridine 5’-monophosphate to its dilithium salt form.
Industrial Production Methods
Industrial production of uridine 5’-monophosphate-13C9,15N2 (dilithium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled starting materials are synthesized.
Automated Synthesis: Automated systems are used to carry out the multi-step synthesis process efficiently.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Uridine 5’-monophosphate-13C9,15N2 (dilithium) can undergo various chemical reactions, including:
Phosphorylation: Conversion to other nucleotide forms such as uridine diphosphate and uridine triphosphate.
Hydrolysis: Breakdown into uridine and phosphate under acidic or enzymatic conditions.
Oxidation and Reduction: Potential modifications at the uracil base or ribose sugar.
Common Reagents and Conditions
Phosphorylation: ATP and kinase enzymes are commonly used.
Hydrolysis: Acidic conditions or specific nucleotidases.
Oxidation/Reduction: Various oxidizing or reducing agents depending on the desired modification.
Major Products
- Uridine Diphosphate (UDP)
- Uridine Triphosphate (UTP)
- Uridine and Phosphate (from hydrolysis)
Scientific Research Applications
Uridine 5’-monophosphate-13C9,15N2 (dilithium) has a wide range of applications in scientific research:
- Chemistry : Used as a tracer in metabolic studies to track nucleotide synthesis and degradation.
- Biology : Helps in studying RNA synthesis and function, as well as nucleotide metabolism.
- Medicine : Used in pharmacokinetic studies to understand drug metabolism and distribution.
- Industry : Employed in the development of new pharmaceuticals and in quality control processes .
Mechanism of Action
Uridine 5’-monophosphate-13C9,15N2 (dilithium) exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including:
- RNA Synthesis : Acts as a precursor for RNA synthesis.
- Nucleotide Metabolism : Involved in the synthesis and degradation of nucleotides.
- Molecular Targets : Targets include RNA polymerase and various enzymes involved in nucleotide metabolism .
Comparison with Similar Compounds
Similar Compounds
- Uridine 5’-monophosphate (unlabeled)
- Uridine 5’-diphosphate-13C9,15N2 (dilithium)
- Uridine 5’-triphosphate-13C9,15N2 (dilithium)
Uniqueness
Uridine 5’-monophosphate-13C9,15N2 (dilithium) is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and tracking of nucleotides are essential .
Properties
Molecular Formula |
C9H11Li2N2O9P |
---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
dilithium;[(2R,3R,5R)-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate |
InChI |
InChI=1S/C9H13N2O9P.2Li/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6+,7?,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1;; |
InChI Key |
VZKHMAVADRKKIM-JNJBMHDRSA-L |
Isomeric SMILES |
[Li+].[Li+].[13CH]1=[13CH][15N]([13C](=O)[15NH][13C]1=O)[13C@H]2[13CH]([13C@H]([13C@H](O2)[13CH2]OP(=O)([O-])[O-])O)O |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
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